Light stabilizer 292

Description

BenchChem offers high-quality Light stabilizer 292 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Light stabilizer 292 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

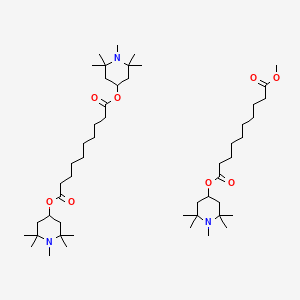

IUPAC Name |

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate;1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56N2O4.C21H39NO4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24;1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h23-24H,11-22H2,1-10H3;17H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEPZZFDBQOSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C.CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H95N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065336-91-5 | |

| Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester, mixt. with 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065336-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reaction mass of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical composition of Light stabilizer 292

For Researchers, Scientists, and Drug Development Professionals

Light Stabilizer 292 is a high-performance hindered amine light stabilizer (HALS) widely utilized to protect polymeric materials from degradation induced by light and heat. Its efficacy in preventing gloss reduction, cracking, and discoloration makes it a critical additive in coatings, plastics, and other materials. For professionals in drug development and medical science, understanding the chemical nature and antioxidant mechanism of such stabilizers is pertinent, especially concerning the stability of polymer-based medical devices, packaging materials, and drug delivery systems that may be exposed to sterilization or ambient light during their lifecycle.

Chemical Composition

Light Stabilizer 292 is not a single chemical entity but a liquid mixture of two active components. This combination ensures the product remains in a liquid state, as the pure diester component tends to solidify at room temperature.[1][2][3][4] The active substances are derivatives of 2,2,6,6-tetramethylpiperidine.[5]

The two primary components are:

-

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate [1][6][7][8][9][10]

-

Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate [1][2][6][10]

A typical formulation consists of 75-85% of the bis-piperidyl component.[11]

Table 1: Chemical Identification of Active Components in Light Stabilizer 292

| Feature | Component A | Component B |

| Chemical Name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate |

| CAS Number | 41556-26-7[1][2][6][8][12][13][14][15] | 82919-37-7[1][2][6][7][10][15] |

| Molecular Formula | C₃₀H₅₆N₂O₄[5][6][8][12][13][14][15] | C₂₁H₃₉NO₄[6] |

| Molecular Weight | 508.78 g/mol [5][12] (often cited as 509 g/mol [1][2]) | 370 g/mol [1][2] (also cited as 369.5 g/mol [7][15]) |

| Chemical Structure | Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | Decanedioic acid, methyl 1,2,2,6,6-pentamethyl-4-piperidinyl ester |

Physicochemical Properties

Light Stabilizer 292 is characterized as a clear, colorless to pale yellow liquid with low volatility.[1][6][7][15] Its physical properties make it highly compatible with a wide range of solvent-based and waterborne coating systems.[1]

Table 2: Typical Physicochemical Data for Light Stabilizer 292

| Property | Value |

| Appearance | Clear, colorless to light yellowish liquid[1][6][7][15] |

| Active Content | ≥96%[7][15] |

| Density (20°C) | ~0.99 g/mL[6][16] |

| Dynamic Viscosity (20°C) | 400 mPa·s[1][2][4] |

| Freezing Point | ≤ -10°C[7][15] |

| Flash Point | >100°C[16] |

| Ash Content | ≤ 0.1%[6][7][15] |

| Water Solubility (20°C) | < 0.01%[1][2] |

| Solvent Miscibility (20°C) | Miscible (>50%) with most common paint solvents (e.g., xylene, butanol)[1][2][7] |

| Light Transmittance | 425 nm: ≥98%; 500 nm: ≥99%[7][15] |

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers, which function by absorbing UV radiation, HALS do not absorb UV light.[5][6] Instead, they act as potent antioxidants by inhibiting polymer degradation through a regenerative, cyclic process of free radical scavenging.[6][7] This mechanism, known as the Denisov Cycle, allows a single HALS molecule to neutralize numerous radical species, accounting for its high efficiency and long-term stability.[6][7][12]

The cycle can be summarized in the following key steps:

-

Activation : The hindered amine (>N-H or >N-R) is oxidized to a stable nitroxyl (B88944) radical (>NO•) by reacting with radical species like peroxy radicals (ROO•) that are formed during the photo-oxidation of the polymer.[6][12]

-

Radical Trapping : The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming a non-radical amino-ether species (>NOR).[12]

-

Regeneration : The amino-ether can then react with another peroxy radical (ROO•) to regenerate the nitroxyl radical (>NO•) and form non-radical byproducts, allowing the cycle to continue.[8][12][17]

This continuous regeneration is the key to the long-term protective effect of HALS.[6][7]

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers (HALS).

Experimental Protocols for Analysis

The quantitative and qualitative analysis of Light Stabilizer 292 in a polymer matrix typically involves extraction followed by chromatographic separation and detection.

This method is suitable for the quantification of Light Stabilizer 292 in polymer extracts. A reversed-phase HPLC system coupled with Mass Spectrometry (MS) or other detectors like Charged Aerosol Detection (CAD) is effective.[10][11]

-

Sample Preparation (Extraction):

-

Accurately weigh 100-200 mg of the polymer sample into a vial.

-

Add 10 mL of a suitable solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to dissolve or swell the polymer matrix.

-

Sonicate the mixture for 30-60 minutes to facilitate extraction.

-

For complete dissolution, the sample may be gently heated or refluxed.[11]

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a mass spectrometer (e.g., ESI-Ion Trap MS) or Charged Aerosol Detector (CAD).[10][11]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for MS) or an alkaline modifier like n-hexylamine to improve peak shape.[9][11]

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B over 15-20 minutes to elute the components.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40°C.

-

Detection: For MS, use electrospray ionization in positive mode (ESI+). Monitor characteristic parent/daughter ion transitions for both components. For CAD, detection is based on particle mass after nebulization.[10]

-

-

Quantification:

-

Prepare a series of calibration standards of Light Stabilizer 292 in the extraction solvent.

-

Generate a calibration curve by plotting peak area against concentration.

-

Determine the concentration in the sample extract from the calibration curve.

-

Py-GC-MS is a powerful technique for identifying HALS directly in the solid polymer, requiring minimal sample preparation. It is primarily a qualitative or semi-quantitative method that identifies additives based on their specific thermal degradation products.[9][11]

-

Sample Preparation:

-

Place a small amount of the polymer sample (50-200 µg) into a pyrolysis cup. No solvent extraction is needed.

-

-

Instrumentation and Conditions:

-

Instrument: A pyrolysis unit directly coupled to a GC-MS system.

-

Pyrolysis Temperature: 600 - 700°C. The high temperature breaks down the polymer and volatilizes the stabilizer and its fragments.

-

GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to 300-320°C at a rate of 10-20°C/min.

-

MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-600.

-

-

Data Analysis:

-

Identify the characteristic pyrolysis fragments of the two components of Light Stabilizer 292 by comparing the resulting mass spectra with a known reference library or a standard sample.

-

Caption: General workflow for the analysis of Light Stabilizer 292.

References

- 1. researchgate.net [researchgate.net]

- 2. US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. epub.jku.at [epub.jku.at]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 7. welltchemicals.com [welltchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 13. 3vsigmausa.com [3vsigmausa.com]

- 14. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in the determination of hindered amine light stabilizers – A review [ouci.dntb.gov.ua]

- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510), a hindered amine light stabilizer (HALS) commercially known as Tinuvin 765. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the laboratory-scale preparation of this important compound.

Introduction

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a widely used light stabilizer in the polymer industry, prized for its ability to protect materials from degradation caused by exposure to ultraviolet light. Its efficacy stems from the sterically hindered amine functionality which acts as a radical scavenger, interrupting the photo-oxidative degradation cycle. This guide explores the three principal methods for its synthesis: direct esterification, transesterification, and reaction via an acid chloride.

Core Synthesis Pathways

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate can be achieved through three main chemical reactions, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.

Direct Esterification of Sebacic Acid

This method involves the direct reaction of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol in the presence of an esterification catalyst.

Caption: Direct Esterification Pathway.

Transesterification of Dimethyl Sebacate

In this approach, a dialkyl ester of sebacic acid, typically dimethyl sebacate, is reacted with 1,2,2,6,6-pentamethyl-4-piperidinol. This equilibrium-driven reaction is facilitated by a catalyst and the removal of the alcohol by-product.

Caption: Transesterification Pathway.

Reaction of Sebacoyl Chloride

This highly reactive pathway utilizes sebacoyl chloride, the di-acid chloride of sebacic acid, which readily reacts with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid by-product.

Caption: Acylation Pathway via Sebacoyl Chloride.

Experimental Protocols

The following sections provide detailed methodologies for the three primary synthesis routes.

Protocol 1: Direct Esterification

Materials:

-

Sebacic acid

-

1,2,2,6,6-pentamethyl-4-piperidinol

-

p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

-

Toluene (B28343) or xylene

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Hexane (B92381) (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sebacic acid (1.0 eq), 1,2,2,6,6-pentamethyl-4-piperidinol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Add a suitable solvent such as toluene or xylene to the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as hexane to yield the pure Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Protocol 2: Transesterification

Materials:

-

Dimethyl sebacate

-

1,2,2,6,6-pentamethyl-4-piperidinol

-

Tetraisopropyl orthotitanate or sodium methoxide

-

High-boiling point aromatic hydrocarbon solvent (e.g., Solvesso 100)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

n-Heptane or n-hexane (for recrystallization)

Procedure:

-

Charge a reaction vessel with dimethyl sebacate (1.0 mol), 1,2,2,6,6-pentamethyl-4-piperidinol (a molar ratio of 1:1.79 is optimal), and tetraisopropyl orthotitanate (0.31% mass fraction of total reactants).[1]

-

Heat the mixture to 180°C and maintain this temperature for 6 hours.[1] Methanol is distilled off as the reaction proceeds.

-

Cool the reaction mixture to approximately 80°C and dilute with toluene.

-

Wash the solution twice with a 5% aqueous sodium hydrogen carbonate solution and then twice with water.

-

Distill off the toluene and other volatile components under reduced pressure.

-

The resulting residue can be recrystallized from n-heptane or n-hexane to yield the final product.

Protocol 3: Reaction with Sebacoyl Chloride

Materials:

-

1,2,2,6,6-pentamethyl-4-piperidinol

-

Sebacoyl chloride

-

Dry benzene (B151609) or other inert solvent

-

Triethylamine or pyridine (as a base)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 17.10 parts of 1,2,2,6,6-pentamethyl-4-piperidinol in 50 parts of dry benzene in a flask equipped with a stirrer and a dropping funnel.

-

While stirring at 15-20°C, add 6.0 parts of sebacoyl chloride dropwise over 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

The reaction mixture can be washed with dilute hydrochloric acid to remove unreacted piperidinol, followed by a sodium bicarbonate wash to remove any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Table 1: Reactants and Stoichiometry

| Synthesis Route | Sebacic Acid Derivative | Piperidinol Derivative | Molar Ratio (Acid Deriv. : Piperidinol) |

| Direct Esterification | Sebacic Acid | 1,2,2,6,6-pentamethyl-4-piperidinol | 1 : 2.2 |

| Transesterification | Dimethyl Sebacate | 1,2,2,6,6-pentamethyl-4-piperidinol | 1 : 1.79[1] |

| Acylation | Sebacoyl Chloride | 1,2,2,6,6-pentamethyl-4-piperidinol | 1 : 2.0 (Typical) |

Table 2: Reaction Conditions and Yields

| Synthesis Route | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Direct Esterification | p-TSA | Reflux | Varies | Moderate to High |

| Transesterification | Tetraisopropyl orthotitanate | 180[1] | 6[1] | 93.3[1] |

| Acylation | None (Base used as scavenger) | 15-25 | Varies | High |

Table 3: Physical and Spectroscopic Data of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

| Property | Value |

| Molecular Formula | C₃₀H₅₆N₂O₄ |

| Molecular Weight | 508.79 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Melting Point | 20 °C |

| Boiling Point | 220 °C at 26.7 Pa |

| Purity | >95.0% (GC) |

| FTIR (Neat) | Characteristic ester C=O stretch (~1730 cm⁻¹), C-N and C-O stretches. |

| ¹H NMR | Signals corresponding to the pentamethylpiperidyl and sebacate moieties. |

| Mass Spec (GC-MS) | Fragmentation pattern consistent with the molecular structure. |

Conclusion

This guide provides a detailed overview of the primary synthetic methodologies for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, and scale of the reaction. The transesterification method offers a well-documented procedure with high yields. The acylation route is typically fast and high-yielding but requires the use of the more reactive and corrosive sebacoyl chloride. Direct esterification presents a straightforward approach, although it may require careful removal of water to drive the reaction to completion. The provided experimental protocols and data will serve as a valuable resource for researchers in the synthesis and study of this important industrial chemical.

References

An In-depth Technical Guide to the Photostabilization Principles of Hindered Amine Light Stabilizers (HALS) in Polymers

Abstract

The photo-oxidation of polymers, a process initiated by ultraviolet (UV) radiation, leads to significant degradation of material properties, including discoloration, embrittlement, and loss of mechanical strength.[1][2] Hindered Amine Light Stabilizers (HALS) are a class of highly efficient additives that protect polymers from these detrimental effects.[3] Unlike UV absorbers, HALS do not absorb UV radiation but instead function as radical scavengers, interrupting the degradation cycle.[4][5] Their unique capability lies in a regenerative mechanism known as the Denisov Cycle, which allows a single HALS molecule to neutralize numerous free radicals, providing long-term, durable protection.[6][7] This guide provides a comprehensive technical overview of the principles of HALS photostabilization, including the mechanisms of polymer photo-degradation, the detailed chemistry of the Denisov Cycle, structure-activity relationships, and standard experimental protocols for their evaluation.

Chapter 1: The Challenge of Polymer Photo-oxidation

Photo-oxidation is the primary pathway for the weathering of most plastics, resulting from the combined action of sunlight and oxygen.[8] The process is an autocatalytic chain reaction that begins with the formation of free radicals and leads to the irreversible cleavage of polymer chains.[8]

Mechanism of Photo-oxidation

The degradation process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The process begins when UV photons provide the energy to break chemical bonds within the polymer backbone, generating highly reactive polymer free radicals (P•).[1][2] This initial bond cleavage can be facilitated by the presence of chromophoric impurities or through specific photochemical reactions like the Norrish Type I and Type II reactions, which involve the cleavage of ketones and aldehydes present in the polymer.[9][10][11]

-

Norrish Type I: This reaction involves the photochemical cleavage of the bond adjacent to a carbonyl group, resulting in two free radical intermediates.[9][12]

-

Norrish Type II: This is an intramolecular reaction where an excited carbonyl group abstracts a hydrogen atom from the polymer chain, leading to the formation of a 1,4-biradical that subsequently cleaves the polymer chain.[9][11]

-

-

Propagation: The polymer alkyl radical (P•) reacts rapidly with atmospheric oxygen (O₂) to form a polymer peroxy radical (POO•).[8] This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and generating a new polymer alkyl radical (P•).[10] This step propagates the chain reaction, leading to an escalating cycle of degradation.

-

Termination: The radical chain reactions eventually cease when two radicals combine to form a stable, non-radical species.

Consequences of Photo-oxidation

The chemical changes induced by photo-oxidation have severe consequences for the material's physical and aesthetic properties.[1]

-

Chain Scission: The breaking of long polymer chains reduces the polymer's molecular weight, leading to a significant loss of mechanical strength and flexibility.[1]

-

Crosslinking: The formation of new bonds between polymer chains can make the material brittle and prone to cracking.[1]

-

Discoloration: The formation of new chemical groups, particularly conjugated double bonds from oxidation, often results in yellowing or other undesirable color changes.[13]

-

Surface Degradation: Effects like chalking and the appearance of micro-cracks compromise the surface finish and performance.[1]

Chapter 2: The Core Mechanism - The Denisov Cycle

The remarkable efficiency of HALS is attributed to a catalytic and regenerative cycle known as the Denisov Cycle.[4][6] Through this cycle, HALS are not consumed but are regenerated, allowing them to participate in the stabilization process repeatedly.[4][5] The active species in this cycle are stable nitroxyl (B88944) radicals.[14]

The cycle can be described in the following key steps:

-

Oxidation of HALS: The HALS molecule, typically a derivative of 2,2,6,6-tetramethylpiperidine, is first oxidized to a stable nitroxyl radical (>NO•).[15] This oxidation can be initiated by various species present during photo-oxidation, such as hydroperoxides or peroxy radicals.[15][16]

-

Radical Scavenging: The nitroxyl radical is a highly effective scavenger of polymer alkyl radicals (P•). It traps these radicals to form a non-radical amino ether species (>NOP).[14][15] This step is crucial as it interrupts the degradation cycle before the alkyl radical can react with oxygen.

-

Regeneration of Nitroxyl Radical: The amino ether (>NOP) is not the end of the line. It can react with a polymer peroxy radical (POO•), which is also a key propagator of degradation. This reaction regenerates the nitroxyl radical (>NO•) and forms inert, stable products like hydroperoxides and ketones.[14][17]

This continuous cycling allows a small concentration of HALS to provide significant and long-lasting protection to the polymer matrix.[1][6]

Chapter 3: Structure-Activity Relationship and Performance Data

The performance of a HALS is not universal; it is highly dependent on its chemical structure, the polymer matrix, and the environmental conditions.[18][19] Key structural features that influence efficacy include molecular weight and the basicity of the amine group.

Effect of Molecular Weight

HALS are available in a range of molecular weights, from monomeric to polymeric forms.[20]

-

Low Molecular Weight (LMW) HALS: These generally offer higher mobility within the polymer matrix, which can lead to better surface protection. However, their high volatility can lead to loss during high-temperature processing, and they are more prone to migration and extraction from the final product.[21]

-

High Molecular Weight (HMW) HALS: Polymeric HALS exhibit lower volatility and migration, offering better long-term stability and compatibility with the polymer matrix.[5][22] However, their lower diffusion rate may sometimes result in less effective surface protection compared to LMW HALS under certain conditions.[19]

The choice between LMW and HMW HALS depends on the polymer type, processing conditions, and the intended application of the final product.[19]

Effect of Basicity (pKa)

The amine group in HALS is basic, and this alkalinity can be a critical factor.[14] In acidic environments, such as in the presence of acidic pigments, flame retardants, or in polymers like PVC that can release HCl, the amine can be protonated.[4][14] This protonation disrupts the Denisov cycle, rendering the HALS ineffective.[4] Consequently, HALS with lower basicity have been developed for use in such acidic systems.[23] The substitution on the nitrogen atom of the piperidine (B6355638) ring significantly influences the basicity.[23][24]

| HALS Type (N-substituent) | Dominant pKa | Basicity Level |

| Secondary Amine (N-H) | ~9.5 - 10.0 | High |

| Methylated Tertiary Amine (N-CH₃) | ~9.5 - 10.0 | High |

| Alkylated Tertiary Amine (N-R) | ~7.5 - 8.5 | Intermediate |

| Tertiary Aminoether (N-OR) | ~4.0 - 5.0 | Low |

| Table 1: Relationship between HALS structure and basicity. Data sourced from[23]. |

Quantitative Performance Data

The effectiveness of HALS can be quantified by measuring changes in material properties after UV exposure. A common metric is the total color difference (ΔE*), where a lower value indicates better color stability and thus superior photoprotection.

The table below shows performance data for different HALS types in a refined oriental lacquer (RL) coating after 192 hours of a UV exposure test.

| Sample Code | HALS Type | N-Substituent | ΔE* (Color Difference) | Gloss Retention (%) |

| RL (Control) | None | N/A | 14.8 | 66.7 |

| RL-H90 | Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate | N-H | 8.8 | 83.1 |

| RL-H60 | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) derivative | N-CH₃ | 9.9 | 80.5 |

| RL-H93 | Polymeric HALS | N-H / N-R | 12.3 | 76.9 |

| RL-H95 | N-alkoxy HALS | N-OR | 15.1 | 68.3 |

| Table 2: Performance of different HALS (2 phr addition) in a refined lacquer film after 192h UV exposure. A lower ΔE* signifies better lightfastness. Data adapted from[24][25]. |

The data indicates that HALS with N-H and N-CH₃ groups (RL-H90 and RL-H60) provided the most significant improvement in lightfastness for this specific system.[24]

Chapter 4: Experimental Protocols for HALS Evaluation

Evaluating the performance of HALS requires a systematic approach involving accelerated aging followed by the characterization of physical and chemical properties.

Protocol: Accelerated Weathering and Degradation Monitoring

This protocol describes a general workflow for assessing the effectiveness of HALS in a polymer film.

-

Objective: To simulate long-term environmental UV exposure in a laboratory setting and quantify the extent of polymer degradation.

-

Methodology:

-

Sample Preparation: Polymer resin is compounded with a specific concentration of HALS (e.g., 0.1-1.0% by weight) via melt extrusion. The compounded material is then processed into a standard form, such as thin films or molded plaques. A control sample without HALS is also prepared.

-

Accelerated Weathering: Samples are placed in an accelerated weathering chamber (e.g., Xenon-arc or QUV tester). The chamber exposes the samples to controlled cycles of intense UV radiation, elevated temperature, and moisture to simulate outdoor conditions.[26]

-

Periodic Analysis: At predetermined intervals (e.g., every 200 hours), samples are removed for analysis.

-

Chemical Degradation: Fourier-Transform Infrared (FTIR) Spectroscopy is used to monitor the increase in the carbonyl index (absorbance around 1715 cm⁻¹), which is a direct measure of the extent of photo-oxidation.[24]

-

Color Stability: A spectrophotometer or colorimeter is used to measure the change in color coordinates (L, a, b). The total color difference (ΔE) is calculated to quantify yellowing and fading.[24]

-

-

Data Interpretation: The rate of increase in the carbonyl index and ΔE* for HALS-stabilized samples is compared against the control. A significantly slower rate of change indicates effective photostabilization.

-

Protocol: Quantification of HALS in Polymer Matrix

-

Objective: To determine the concentration of HALS additives in a polymer extract.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system equipped with both Ultraviolet (UV) and Evaporative Light Scattering (ELSD) detectors.[27]

-

Methodology:

-

Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., toluene), and the polymer is then precipitated by adding a non-solvent (e.g., methanol). The HALS remains in the liquid phase. The solution is filtered to remove the precipitated polymer.

-

Chromatographic Separation: The filtrate is injected into the HPLC system.

-

Mobile Phase: A critical factor is the use of a basic amine, such as n-hexylamine, as a solvent additive to ensure the proper elution and peak shape of the HALS additives.[27]

-

Detection: UV detection is suitable for HALS with chromophores, while ELSD is a universal detector suitable for all HALS types, including those without UV absorbance.[27]

-

-

Quantification: The concentration of the HALS is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

-

Protocol: Assessment of Mechanical Property Retention

-

Objective: To measure the retention of key mechanical properties after UV exposure.

-

Apparatus: A universal testing machine (tensile tester).[24]

-

Methodology:

-

Sample Preparation: Dog-bone shaped specimens are prepared according to a recognized standard, such as ASTM D638.[24]

-

Aging: A set of specimens is aged in an accelerated weathering chamber as described in Protocol 4.1.

-

Tensile Testing: At specified exposure intervals, aged specimens and unaged controls are subjected to tensile testing at a constant rate of elongation (e.g., 5 mm/min).[24]

-

Analysis: Key properties such as tensile strength at break and elongation at break are recorded. The percentage of property retention is calculated relative to the unaged control. Failure is often defined as the time to a 50% loss in elongation at break.

-

References

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. youtube.com [youtube.com]

- 8. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]

- 9. Norrish reaction - Wikipedia [en.wikipedia.org]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 13. youtube.com [youtube.com]

- 14. longchangchemical.com [longchangchemical.com]

- 15. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 16. [PDF] Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers ( HALS ) . Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers | Semantic Scholar [semanticscholar.org]

- 17. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. grokipedia.com [grokipedia.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. tappi.org [tappi.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Miscibility of Light Stabilizer 292 in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and miscibility of Light Stabilizer 292, a widely used hindered amine light stabilizer (HALS). Understanding these fundamental properties is critical for formulators in coatings, plastics, and other industries to ensure optimal dispersion, compatibility, and performance of the final product. This document compiles quantitative data, outlines relevant experimental protocols, and presents a logical workflow for solubility and miscibility assessment.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum concentration of a solute (in this case, Light Stabilizer 292) that can dissolve in a solvent to form a homogeneous solution at a specific temperature. It is typically expressed quantitatively, for example, in grams per 100 grams of solvent ( g/100g ).

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. It is a qualitative term, indicating that the two substances are completely soluble in each other, regardless of the proportions.

Light Stabilizer 292 is a liquid HALS, a mixture of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate. Its liquid form and chemical structure contribute to its excellent solubility in a wide range of organic solvents.[1]

Quantitative Solubility and Miscibility Data

The solubility and miscibility of Light Stabilizer 292 have been evaluated in numerous common industrial solvents. The following tables summarize the available quantitative data, providing a clear reference for formulation development.

Table 1: Solubility of Light Stabilizer 292 in Common Solvents at 20°C

| Solvent | Solubility ( g/100g of Solvent) |

| Butanol | >50 |

| Solvesso 150# | >50 |

| Solvesso 100# | >50 |

| Xylene | >50 |

| Ethylene Glycol | >50 |

| Butanone (MEK) | >50 |

| Methanol | Soluble[2] |

| Ethanol | Soluble[2] |

| Benzene | Soluble[2] |

| Toluene | Soluble[2] |

| Hexane | Soluble[2] |

| Water | Insoluble (<0.01%)[3] |

Table 2: Miscibility of Light Stabilizer 292

| Solvent Type | Miscibility |

| Most commonly used paint solvents | Miscible to more than 50%[3] |

| Water | Immiscible |

It is noteworthy that for water-borne systems, the dispersion of Light Stabilizer 292 can be facilitated by pre-diluting it with a water-miscible solvent, such as butyl carbitol.[3]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and miscibility of Light Stabilizer 292 are not publicly available, standardized methods from organizations like ASTM and OECD provide a robust framework for such evaluations.

Determination of Solubility in Organic Solvents

A common approach for determining the solubility of a liquid additive like Light Stabilizer 292 in an organic solvent is based on the principles outlined in standards such as ASTM D1766 - Standard Test Method for Rubber Chemicals—Solubility . A general procedure would involve:

-

Sample Preparation : A known weight of Light Stabilizer 292 is added to a measured volume or weight of the solvent in a sealed container.

-

Equilibration : The mixture is agitated at a constant temperature (e.g., 20°C) for a specified period to ensure equilibrium is reached. This can be done using a mechanical shaker or magnetic stirrer.

-

Observation : The solution is visually inspected for any undissolved material.

-

Quantification : If undissolved material is present, it is separated by filtration or centrifugation, dried, and weighed. The amount of dissolved solute is then calculated by subtracting the weight of the undissolved portion from the initial weight.

-

Iterative Method : To determine the exact solubility, the experiment is repeated with varying amounts of the light stabilizer until the saturation point is identified.

Determination of Miscibility

The miscibility of Light Stabilizer 292 with other liquids can be determined through a straightforward visual method:

-

Mixing : Measured volumes of Light Stabilizer 292 and the test solvent are combined in a clear, sealed container (e.g., a graduated cylinder or vial).

-

Agitation : The container is securely sealed and agitated vigorously to ensure thorough mixing.

-

Observation : The mixture is allowed to stand undisturbed and is visually inspected for any signs of phase separation, such as the formation of layers or turbidity. Observations are typically made immediately after mixing and after a set period (e.g., 24 hours) to assess stability.

-

Interpretation : If the mixture remains a single, clear phase, the liquids are considered miscible. If two distinct layers form, they are immiscible. The presence of cloudiness or an emulsion may indicate partial miscibility.

Visualizing the Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a liquid light stabilizer like Light Stabilizer 292.

Caption: Workflow for Solubility and Miscibility Testing.

Signaling Pathways and Logical Relationships

In the context of material science and formulation, the "signaling pathway" is a logical progression of experimental steps and decision-making. The diagram above illustrates this process, starting from an initial qualitative assessment of miscibility, which then informs the need for more rigorous quantitative solubility testing. This structured approach ensures an efficient and comprehensive evaluation of the light stabilizer's behavior in a given solvent system.

The decision points in the workflow, such as proceeding to quantitative analysis only if the substance shows some degree of miscibility, represent the logical relationships inherent in the scientific method of inquiry. The final output is a clear classification of the light stabilizer's compatibility with the solvent, which is crucial for its successful application in research and development.

References

An In-depth Technical Guide to CAS Number 41556-26-7: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and mechanism of action of the compound associated with CAS number 41556-26-7, definitively identified as Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510). Primarily utilized as a high-performance hindered amine light stabilizer (HALS) in the polymer industry, this compound, also known by trade names such as Tinuvin 292, plays a crucial role in preventing the degradation of materials exposed to ultraviolet radiation. This document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and presents visualizations of its chemical and recently identified pharmacological mechanisms to support research and development activities.

Chemical Identity and Properties

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is an ester of sebacic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.[1] Its structure features two sterically hindered piperidine (B6355638) rings, which are key to its function as a light stabilizer.[1]

Physical and Chemical Properties

The physical and chemical properties of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate are summarized in the table below. The data is compiled from various chemical and safety data sources.

| Property | Value | References |

| IUPAC Name | bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | [2][3][4] |

| Synonyms | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate, Tinuvin 292, Tinuvin 765, HALS 4 | [2][3][4] |

| Molecular Formula | C₃₀H₅₆N₂O₄ | [2][3][5] |

| Molecular Weight | 508.78 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Melting Point | 20 °C | [3][6] |

| Boiling Point | 220 °C at 26.7 Pa | [3][6] |

| Density | 0.9925 g/cm³ | [3] |

| Vapor Pressure | 0.0001 mmHg | [7] |

| Refractive Index | 1.48 | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [8] |

| InChI Key | RSOILICUEWXSLA-UHFFFAOYSA-N | [2][3][4] |

Experimental Protocols

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate can be achieved through several methods, primarily involving the esterification of sebacic acid or its derivatives with 1,2,2,6,6-pentamethyl-4-piperidinol. Below are detailed methodologies based on available literature.

Synthesis via Transesterification of Dimethyl Sebacate

This protocol is based on a study that optimized the reaction conditions for the transesterification of dimethyl sebacate with 1,2,2,6,6-pentamethyl-4-piperidinol.[9]

Objective: To synthesize Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate with high yield.

Reagents and Materials:

-

Dimethyl sebacate

-

1,2,2,6,6-pentamethyl-4-piperidinol

-

Tetraisopropyl orthotitanate (catalyst)

-

Reaction vessel equipped with a stirrer, thermometer, and condenser for methanol (B129727) removal

-

Vacuum source

Procedure:

-

Charge the reaction vessel with dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol in a molar ratio of 1:1.79.

-

Add tetraisopropyl orthotitanate as a catalyst, with a mass fraction of 0.31% relative to the total mass of the reactants.

-

Heat the reaction mixture to 180 °C with continuous stirring.

-

Maintain the reaction at 180 °C for 6 hours. During this time, methanol is formed as a byproduct and should be removed from the reaction mixture, for example, by distillation under reduced pressure, to drive the equilibrium towards the product.

-

After 6 hours, cool the reaction mixture to room temperature.

-

The product is a mixture of mono- and bis-esters. Further purification, if required, can be performed using techniques such as column chromatography or vacuum distillation.

Expected Outcome: Under these optimal conditions, the product mixture is expected to contain approximately 73% (by mass) of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate and 23% of the monoester, with a total product yield of 93.3%.[9] The final product should be characterized by ¹H NMR to confirm its structure.[9]

Experimental Workflow: Synthesis via Transesterification

Caption: A flowchart illustrating the synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Synthesis via Esterification with Sebacoyl Chloride

This protocol describes the direct esterification of 1,2,2,6,6-pentamethylpiperidin-4-ol (B32324) with sebacoyl chloride.

Objective: To synthesize Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

Reagents and Materials:

-

1,2,2,6,6-pentamethylpiperidin-4-ol

-

Sebacoyl chloride

-

Dry benzene (B151609) (solvent)

-

Reaction flask with a stirrer and dropping funnel

-

Apparatus for filtration and solvent removal

Procedure:

-

Prepare a solution of 17.10 parts by weight of 1,2,2,6,6-pentamethylpiperidin-4-ol in 50 parts of dry benzene in the reaction flask.

-

Stir the solution at a temperature of 15-20 °C.

-

Add 6.0 parts of sebacoyl chloride dropwise to the stirred solution over a period of 15 minutes. A precipitate will form during the addition.

-

After the addition is complete, continue stirring the reaction mixture. The original protocol does not specify the reaction time, so it is recommended to monitor the reaction by a suitable technique (e.g., TLC) until completion.

-

Upon completion, the reaction mixture should be worked up. This typically involves filtering the solid byproduct (amine hydrochloride) and washing the organic phase.

-

The solvent (benzene) is then removed, for example, by rotary evaporation, to yield the crude product.

-

Further purification can be carried out if necessary.

Mechanism of Action and Biological Relevance

Hindered Amine Light Stabilizer (HALS) Activity

The primary application of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is as a UV stabilizer in polymers.[1][2] Unlike UV absorbers, HALS do not absorb UV radiation but function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[1] This is a cyclic process known as the Denisov Cycle, which allows the HALS to be regenerated and provide long-term protection.[1][10]

The key steps in the Denisov Cycle are:

-

Activation: The hindered amine is oxidized to a nitroxyl (B88944) radical.

-

Radical Scavenging: The nitroxyl radical traps polymer alkyl radicals.

-

Regeneration: The resulting alkoxyamine reacts with a polymer peroxy radical to regenerate the nitroxyl radical and form non-radical byproducts.

The Denisov Cycle for HALS

Caption: A diagram of the Denisov Cycle illustrating the radical scavenging mechanism of HALS.

Biological Activity and Pharmacological Relevance

While primarily an industrial chemical, recent findings have indicated that a related compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), which has appeared as an adulterant in the illicit drug supply, exhibits pharmacological activity.[11][12] It has been identified as a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors.[11] Given the structural similarity, it is plausible that Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate could exhibit similar biological activities, a possibility that warrants further investigation, especially in the context of toxicology and drug development.

Pharmacological Actions of a Structurally Related HALS

Caption: Logical relationship of the pharmacological activities of a HALS structurally related to CAS 41556-26-7.

Analytical Methods

The quantification of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, particularly as a leachable from polymer matrices, is crucial for safety and quality control. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for its detection and quantification. A detailed HPLC-MS-MS method has been developed for a similar compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770), which can be adapted for the analysis of the title compound.[13] The method involves liquid chromatography with tandem mass spectrometric detection (LC-MS-MS) in positive ion mode and is capable of quantifying the analyte at concentrations in the range of 1-200 ng/mL.[13]

Safety and Handling

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is reported to be a potential skin sensitizer (B1316253) and may cause an allergic skin reaction.[] It may also cause mild to moderate skin irritation.[4] Standard safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles.[10] It should be handled in a well-ventilated area.[10] For storage, it is recommended to keep the container tightly closed in a cool, dry, and shaded area, protected from moisture.[]

Conclusion

CAS number 41556-26-7 corresponds to Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, a hindered amine light stabilizer with well-defined physical and chemical properties. Its primary function is to protect polymeric materials from photodegradation through a radical-scavenging mechanism known as the Denisov Cycle. While its main applications are in the materials science domain, the recent discovery of pharmacological activity in a closely related compound suggests a potential for unforeseen biological effects that may be of interest to toxicologists and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further research and application of this compound.

References

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C30H56N2O4 | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. amiscientific.com [amiscientific.com]

- 7. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]

- 8. CAS RN 41556-26-7 | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Monographs [cfsre.org]

- 12. BTMPS found in confirmed drug checking results in Washington [adai.washington.edu]

- 13. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Denisov Cycle: A Technical Guide to Polymer Protection

For Researchers, Scientists, and Drug Development Professionals

The relentless degradation of polymeric materials under environmental stressors poses a significant challenge across numerous industries, from advanced coatings and medical devices to drug delivery systems. At the heart of mitigating this degradation lies a sophisticated catalytic process known as the Denisov cycle. This in-depth technical guide provides a comprehensive exploration of this cycle, detailing its core mechanisms, quantitative thermodynamic and kinetic parameters, and the experimental protocols used to elucidate its function. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are engaged in the design and stabilization of polymeric materials.

The Core Mechanism of the Denisov Cycle

The Denisov cycle is a complex, regenerative process that describes the mechanism by which Hindered Amine Light Stabilizers (HALS) protect polymers from photo-oxidative degradation.[1][2] Unlike UV absorbers, which function by absorbing UV radiation, HALS interfere directly with the radical chain reactions that lead to polymer breakdown.[1] The cycle is initiated by the oxidation of the HALS amine to a stable nitroxide radical.[2][3] This nitroxide radical is the key active species that participates in a series of reactions to neutralize detrimental polymer alkyl (R•) and peroxyl (ROO•) radicals, thereby terminating the degradation cascade.[2][3]

The elegance of the Denisov cycle lies in its catalytic nature; the nitroxide radical is regenerated throughout the process, allowing a small amount of HALS to provide long-term protection.[1] The core cycle involves the nitroxide radical trapping a polymer alkyl radical to form a non-radical alkoxyamine species. This alkoxyamine can then react with a peroxyl radical to regenerate the nitroxide radical and form non-radical byproducts, thus completing the cycle.[4][5] However, the complete mechanism is far more intricate, involving numerous competing reactions and side pathways that have been the subject of extensive research.[4][6]

A comprehensive study by Hodgson and Coote elucidated the full mechanistic details using high-level computational chemistry.[6] Their work identified key intermediates and transition states, providing a more complete picture of the various reaction pathways that contribute to or interfere with the primary protective cycle. These pathways include reactions of the nitroxide with alkyl, alkoxyl, and peroxyl radicals, as well as reactions involving charged species.[6]

Quantitative Data: Thermodynamic and Kinetic Parameters

A quantitative understanding of the Denisov cycle is paramount for predicting the efficacy of different HALS and for designing novel stabilizers. The following tables summarize the key thermodynamic data for the principal reactions and side reactions within the Denisov cycle, as determined by high-level computational studies.[6] The data is provided for two representative polymer models: polyethylene (B3416737) (R’=CH₃) and polyester (B1180765) (R’=OC(O)CH₃), at both room temperature (298.15 K) and an elevated temperature (373.15 K) relevant to material processing and accelerated weathering conditions.[6]

Table 1: Calculated Thermodynamic Data (ΔH, ΔS, ΔG in kJ mol⁻¹) for Reactions in the Denisov Cycle for a Polyethylene Model (R' = CH₃) [6]

| Reaction | ΔH (298.15 K) | ΔS (298.15 K) | ΔG (298.15 K) | ΔH (373.15 K) | ΔS (373.15 K) | ΔG (373.15 K) |

| (5) >NO• + R• → >NOR | -212.8 | -223.8 | -146.1 | -213.0 | -224.4 | -129.3 |

| (6) >NOR → >NO• + R• | 57.2 | -95.5 | 85.6 | 58.8 | -90.7 | 92.6 |

| (7) >NOR + ROO• → >NO• + ROOR | -41.6 | -130.9 | -2.5 | -40.0 | -126.1 | 7.1 |

| (8) >NO• + RO• → >NO⁺(O⁻)R | -367.5 | 299.9 | -456.9 | -369.1 | 295.1 | -479.2 |

| (9) >NO• + R• → >N-OH + Ketone | -268.7 | 335.3 | -368.7 | -270.4 | 330.4 | -393.7 |

| (10) >N-OH + R• → >NO• + RH | -47.9 | 113.2 | -81.6 | -49.0 | 109.9 | -90.0 |

| (11) >N-OH + RO• → >NO• + ROH | 27.0 | 131.0 | -12.1 | 25.8 | 127.5 | -21.8 |

| (12) >N-OH + ROO• → >NO• + ROOH | 60.7 | 187.0 | 5.0 | 34.5 | 10.6 | 30.5 |

| (13) >NO• + ROO• → >NOOOR | -139.9 | 198.9 | -199.2 | -140.2 | 198.1 | -214.1 |

| (14) >NOOOR → >NO• + ROO• | -117.9 | -15.8 | -113.2 | -118.7 | -18.2 | -111.9 |

Table 2: Calculated Thermodynamic Data (ΔH, ΔS, ΔG in kJ mol⁻¹) for Reactions in the Denisov Cycle for a Polyester Model (R' = OC(O)CH₃) [6]

| Reaction | ΔH (298.15 K) | ΔS (298.15 K) | ΔG (298.15 K) | ΔH (373.15 K) | ΔS (373.15 K) | ΔG (373.15 K) |

| (5) >NO• + R• → >NOR | -234.7 | -219.1 | -169.3 | -234.7 | -219.3 | -152.9 |

| (6) >NOR → >NO• + R• | -36.8 | -100.5 | -6.8 | -34.9 | -95.1 | 0.5 |

| (7) >NOR + ROO• → >NO• + ROOR | -99.1 | -143.8 | -56.2 | -97.7 | -139.4 | -45.6 |

| (8) >NO• + RO• → >NO⁺(O⁻)R | -299.2 | 287.3 | -384.9 | -301.5 | 280.6 | -406.2 |

| (9) >NO• + R• → >N-OH + Ketone | -236.9 | 330.6 | -335.4 | -238.8 | 325.0 | -360.0 |

| (10) >N-OH + R• → >NO• + RH | 24.4 | 121.9 | -12.0 | 23.0 | 117.8 | -21.0 |

| (11) >N-OH + RO• → >NO• + ROH | 46.3 | 145.5 | 2.9 | 45.2 | 142.1 | -7.9 |

| (12) >N-OH + ROO• → >NO• + ROOH | 11.7 | 189.5 | -44.8 | 11.1 | 187.5 | -58.9 |

| (13) >NO• + ROO• → >NOOOR | -115.4 | 192.1 | -172.6 | -116.7 | 197.2 | -190.3 |

| (14) >NOOOR → >NO• + ROO• | -116.6 | -3.9 | -115.4 | -117.3 | -27.8 | -108.9 |

Experimental Protocols

The elucidation of the Denisov cycle has been heavily reliant on a combination of computational chemistry and experimental techniques. The following sections detail the methodologies for both approaches.

Computational Chemistry Protocol

The thermodynamic and kinetic data presented in this guide were obtained through high-level ab initio molecular orbital and density functional theory calculations. A representative computational protocol, based on the work of Hodgson and Coote, is as follows:[6]

-

Software: All calculations are performed using a standard quantum chemistry software package such as GAUSSIAN or MOLPRO.[6]

-

Model Systems: To make the calculations computationally tractable, small model systems are chosen to represent the polymer backbone and the HALS structure. For instance, mid-chain radicals can be modeled by •CH(CH₃)(R'), where R' is CH₃ for polyethylene and OCOCH₃ for polyester. The piperidine (B6355638) ring of the HALS can be truncated to (CH₃)₂N–.[6]

-

Geometry Optimization and Frequency Calculations: Geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory, such as the B3-LYP/6-31G(d) level. Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.[6]

-

High-Level Energy Calculations: To achieve "chemical accuracy" (typically within 4 kJ mol⁻¹), single-point energy calculations are performed on the optimized geometries using a high-level composite method like G3(MP2)-RAD.[6]

-

ONIOM Method for Larger Systems: For larger, more complex reactions, a multi-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be employed. The reaction core is treated at a high level of theory (e.g., G3(MP2)-RAD), while the rest of the system is treated at a lower, less computationally expensive level (e.g., RMP2/6-311+G(3df,2p)//B3-LYP/6-31G(d)).[6]

-

Solvation Effects: To model the effect of the environment, such as the presence of water in weathering conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied. This is particularly important for reactions involving charged species.[6]

-

Thermodynamic and Kinetic Parameter Calculation: Standard statistical mechanics formulas are used to calculate thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) from the computed electronic energies and vibrational frequencies. Transition state theory is used to calculate rate constants (k) from the Gibbs free energy of activation (ΔG‡).

Experimental Protocol: Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, such as the nitroxide radicals that are central to the Denisov cycle.

-

Sample Preparation:

-

A sample of the polymer containing the HALS of interest is prepared, typically as a thin film or a powder.

-

To initiate degradation and the Denisov cycle, the polymer sample is exposed to UV irradiation, heat, or a source of radicals (e.g., a radical initiator like AIBN). This is often done in situ within the ESR spectrometer's cavity to monitor the formation and decay of radical species in real-time.

-

The sample is placed in a quartz ESR tube, which is then inserted into the resonant cavity of the spectrometer.

-

-

ESR Spectrometer Setup:

-

A commercial X-band (~9.5 GHz) ESR spectrometer is typically used.

-

The key experimental parameters to be set include:

-

Microwave Frequency and Power: The microwave frequency is usually fixed, and the power is adjusted to avoid saturation of the signal.

-

Magnetic Field Sweep: The external magnetic field is swept over a range that encompasses the resonance signals of the expected radical species.

-

Modulation Frequency and Amplitude: A small modulation of the magnetic field (typically 100 kHz) is used to improve the signal-to-noise ratio. The modulation amplitude should be optimized to maximize signal intensity without causing line broadening.

-

Temperature Control: The temperature of the sample can be precisely controlled using a variable temperature accessory, allowing for the study of temperature-dependent kinetics.

-

-

-

Data Acquisition and Analysis:

-

The ESR spectrum is recorded as the first derivative of the microwave absorption with respect to the magnetic field.

-

The characteristic triplet signal of the nitroxide radical (due to hyperfine coupling with the ¹⁴N nucleus) is a key feature to be identified.

-

The g-value and hyperfine coupling constants (A-values) of the observed signals can be determined from the spectrum, which helps in identifying the specific radical species.

-

The concentration of the radical species is proportional to the integrated area of the ESR signal. By recording spectra as a function of time, the kinetics of radical formation and decay can be determined.

-

Spin trapping techniques can be employed to detect and identify short-lived, highly reactive radicals (like R• and ROO•) by reacting them with a spin trap to form a more stable radical adduct that can be readily detected by ESR.

-

Visualizing the Denisov Cycle: Signaling Pathways and Workflows

To provide a clear and concise representation of the complex interplay of reactions within the Denisov cycle, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. cris.unibo.it [cris.unibo.it]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nitroxides inhibit peroxyl radical-mediated DNA scission and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-Depth Technical Guide to the Core Chemical Structure and Active Components of Tinuvin 292

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinuvin 292 is a widely utilized liquid hindered amine light stabilizer (HALS) designed to protect coatings, plastics, and other polymeric materials from degradation induced by exposure to light and heat. Its efficacy lies in its unique composition, a synergistic mixture of two active piperidinyl sebacate (B1225510) derivatives. This technical guide provides a comprehensive overview of the chemical structure of Tinuvin 292, the properties of its active components, its mechanism of action, and detailed experimental protocols for its analysis and performance evaluation.

Chemical Structure and Active Components

Tinuvin 292 is not a single chemical entity but a precisely formulated mixture of two active components. This combination ensures the product remains in a liquid state, facilitating its incorporation into various formulations.[1][2] The active ingredients are:

-

a) Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

-

b) Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate [2]

The chemical structures of these components are depicted below:

a) Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

b) Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate

Quantitative Data of Active Components

A summary of the key quantitative data for the active components of Tinuvin 292 is presented in the table below.

| Property | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate |

| CAS Number | 41556-26-7[2] | 82919-37-7[2] |

| Molecular Formula | C₃₀H₅₆N₂O₄[3] | C₂₁H₃₉NO₄[4] |

| Molecular Weight | 508.79 g/mol [2][5] | 369.54 g/mol [4] |

| Appearance | Colorless to Light yellow clear liquid[5] | Liquid[4] |

Physical Properties of Tinuvin 292

The physical properties of the formulated Tinuvin 292 product are summarized in the following table.

| Property | Value |

| Appearance | Slightly yellow liquid[2] |

| Dynamic Viscosity at 20°C | 400 mPa·s[2] |

| Miscibility | Miscible to >50% with most common paint solvents[2] |

| Water Solubility | < 0.01%[2] |

Mechanism of Action: Hindered Amine Light Stabilization

Tinuvin 292 functions as a Hindered Amine Light Stabilizer (HALS). Unlike UV absorbers that block or screen UV radiation, HALS operate through a regenerative radical scavenging mechanism. This process, often referred to as the Denisov Cycle, effectively interrupts the photo-oxidative degradation of polymers.

The core of the HALS molecule is the sterically hindered amine, a tetramethylpiperidine (B8510282) derivative. The mechanism can be broadly described in the following steps:

-

Activation: The secondary amine of the piperidine (B6355638) ring is oxidized to a stable nitroxyl (B88944) radical (R₂NO•).

-

Radical Scavenging: The nitroxyl radical is a highly efficient scavenger of free radicals (P• and POO•) that are formed in the polymer during photo-oxidation. This reaction neutralizes the damaging radicals.

-

Regeneration: The resulting amino ether is then able to react further with peroxy radicals, regenerating the nitroxyl radical. This cyclic nature of the process allows a small amount of HALS to provide long-term protection to the polymer matrix.

Experimental Protocols

The performance and analysis of Tinuvin 292 in various formulations can be assessed through a range of experimental protocols. Below are detailed methodologies for key experiments.

Accelerated Weathering Testing

Accelerated weathering tests are crucial for evaluating the ability of Tinuvin 292 to protect coatings from degradation.

Objective: To simulate the damaging effects of sunlight, temperature, and moisture on coatings containing Tinuvin 292.

Methodology (based on ASTM D4587-11): [6]

-

Sample Preparation:

-

Prepare steel panels according to ISO 1514:2016.[6]

-

Apply the coating formulation with and without varying concentrations of Tinuvin 292 (e.g., 0%, 1.5%, 2.5% by weight) to the panels using a sprayer to a controlled dry film thickness.[6][7]

-

Allow the coated panels to cure at ambient conditions (e.g., 25±2 °C and 50±5% humidity) for a specified period (e.g., 7 days).[6]

-

-

Accelerated Weathering Exposure:

-

Utilize a UV/condensation weathering chamber (e.g., Atlas UVCON UC-327-2) equipped with UVB-313 fluorescent lamps.[6]

-

Subject the panels to a cyclic exposure protocol:

-

8 hours of UV irradiation at 60°C.

-

4 hours of dark with water condensation at 50°C.[6]

-

-

Continue this cycling for a predetermined duration (e.g., 100 cycles).[6][7]

-

-

Performance Evaluation:

-

Gloss Measurement: Measure the gloss of the coatings at a specified angle (e.g., 60°) before and after weathering using a gloss meter, in accordance with ISO 2813:2014.[6]

-

Color Change: Quantify the color change (ΔE) using a spectrophotometer according to ASTM D2244.[8]

-

Physical Properties: Assess changes in adhesion (ISO 2409:2013), flexibility (ISO 1519:2011), and impact resistance (ISO 6272-1:2011).[6]

-

Spectroscopic Analysis of Polymer Degradation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the chemical changes in a polymer matrix during degradation.

Objective: To identify and quantify the formation of degradation products (e.g., carbonyl groups) in coatings with and without Tinuvin 292 after accelerated weathering.

Methodology:

-

Sample Analysis:

-

Acquire FTIR spectra of the unweathered and weathered coating samples.

-

Attenuated Total Reflectance (ATR-FTIR) is a suitable technique for surface analysis of coatings.

-

-

Spectral Acquisition:

-

Use an FTIR spectrometer (e.g., Nicolet 8700).[6]

-

Collect spectra over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Average multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Monitor the changes in the intensity of characteristic absorption bands.

-

For many polymers, degradation is indicated by an increase in the carbonyl (C=O) stretching region (around 1720 cm⁻¹) and the hydroxyl (O-H) stretching region (around 3400 cm⁻¹).[7]

-

Calculate the "carbonyl index" by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretching band).

-

Chromatographic Analysis of Tinuvin 292

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used for the identification and quantification of the active components of Tinuvin 292 in a polymer matrix.

Objective: To separate and quantify Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate.

Methodology (adapted from methods for similar HALS): [1][9][10]

-

Sample Preparation:

-

Extract Tinuvin 292 from the polymer or coating sample using a suitable solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile (B52724) and water).

-

Filter the extract to remove any particulate matter.

-

Prepare a series of calibration standards of the individual components of Tinuvin 292 in the chosen solvent.

-

-

HPLC-MS Analysis:

-

HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a modifier like formic acid for MS compatibility.[10]

-

Detection:

-

UV detection at a low wavelength (e.g., 210 nm).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ions [M+H]⁺ of the two active components.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of each active component in the sample extract by comparing its peak area to the calibration curve.

-

Expected Spectroscopic Data (NMR)

While publicly available, fully assigned ¹H and ¹³C NMR spectra for the individual components of Tinuvin 292 are scarce, the expected chemical shifts can be predicted based on their structures.

-

¹H NMR:

-

Signals corresponding to the methyl groups on the piperidine ring.

-

Signals for the methylene (B1212753) protons of the piperidine ring and the sebacate chain.

-

A signal for the N-methyl group.

-

For the methyl ester component, a characteristic singlet for the O-methyl group.

-

-

¹³C NMR:

-

Signals for the quaternary carbons and methyl carbons of the piperidine ring.

-

Signals for the methylene carbons of the piperidine ring and the sebacate chain.

-

A signal for the N-methyl carbon.

-

A downfield signal for the carbonyl carbon of the ester groups.

-

For the methyl ester component, a signal for the O-methyl carbon.

-

Conclusion

Tinuvin 292 is a highly effective hindered amine light stabilizer due to its synergistic mixture of two active components. Its regenerative radical scavenging mechanism provides long-lasting protection to polymers against photo-oxidative degradation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of Tinuvin 292's performance in various applications, ensuring the development of durable and long-lasting materials. The detailed understanding of its chemical structure and mechanism of action is paramount for researchers and professionals in the fields of polymer science and materials development.

References

- 1. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C30H56N2O4 | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | C21H39NO4 | CID 157881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. | Semantic Scholar [semanticscholar.org]